molecular formula C7H5ClF2N2O B12972273 4-Chloro-2,6-difluoro-N-hydroxybenzimidamide

4-Chloro-2,6-difluoro-N-hydroxybenzimidamide

Cat. No.: B12972273
M. Wt: 206.58 g/mol
InChI Key: AOVYNQMBBKOTBS-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluoro-N-hydroxybenzimidamide is a chemical compound with the molecular formula C7H4ClF2N2O It is characterized by the presence of chloro, difluoro, and hydroxy functional groups attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-difluoro-N-hydroxybenzimidamide typically involves the reaction of 4-chloro-2,6-difluoroaniline with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor, where they undergo the necessary chemical transformations under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-difluoro-N-hydroxybenzimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-Chloro-2,6-difluoro-N-hydroxybenzimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluoro-N-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,6-difluorobenzoic acid
  • 2,6-Difluoro-4-hydroxybenzonitrile
  • Flufenoxuron

Uniqueness

4-Chloro-2,6-difluoro-N-hydroxybenzimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H5ClF2N2O

Molecular Weight

206.58 g/mol

IUPAC Name

4-chloro-2,6-difluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H5ClF2N2O/c8-3-1-4(9)6(5(10)2-3)7(11)12-13/h1-2,13H,(H2,11,12)

InChI Key

AOVYNQMBBKOTBS-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)/C(=N/O)/N)F)Cl

Canonical SMILES

C1=C(C=C(C(=C1F)C(=NO)N)F)Cl

Origin of Product

United States

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